
5'-O-(Phosphonomethyl)adenosine
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Description
5'-O-(Phosphonomethyl)adenosine is a useful research compound. Its molecular formula is C11H16N5O7P and its molecular weight is 361.25 g/mol. The purity is usually 95%.
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Biological Activity
5'-O-(Phosphonomethyl)adenosine (PMA) is a phosphonate derivative of adenosine, notable for its unique structural modifications that enhance its biological stability and activity. This compound has garnered attention for its potential applications in biochemistry and medicine, particularly due to its ability to inhibit specific enzymes and interact with various biological pathways.
Structural Characteristics
This compound features a phosphonomethyl group at the 5' position of the ribose sugar, replacing the conventional phosphate group found in adenosine monophosphate. This modification not only stabilizes the compound against hydrolysis but also allows it to mimic natural nucleotides, which is critical for its biological functions.
Biological Activities
The biological activities of PMA can be categorized into several key areas:
- Enzyme Inhibition : As a phosphonate analog, PMA effectively inhibits enzymes such as ecto-5'-nucleotidase (CD73), which is responsible for converting extracellular adenosine monophosphate (AMP) into adenosine. This inhibition can impact purinergic signaling pathways, which are essential for various physiological processes .
- Antiviral Properties : PMA has shown promise in antiviral applications by acting as a substrate analogue that can inhibit viral replication mechanisms. Its structural similarity to nucleotides allows it to interfere with the enzymatic processes utilized by viruses.
- Potential in Cancer Therapy : Research indicates that PMA may enhance the efficacy of certain chemotherapeutic agents by inhibiting nucleotidase activity, thus increasing the availability of nucleoside analogs within cancer cells. This synergistic effect could be particularly beneficial in overcoming drug resistance in hematological malignancies .
Research Findings
Recent studies have provided insights into the mechanisms through which PMA exerts its biological effects:
- Inhibition Kinetics : Studies have demonstrated that PMA exhibits competitive inhibition against ecto-5'-nucleotidase with Ki values in the sub-millimolar range. This suggests a strong interaction between PMA and the enzyme, potentially leading to significant therapeutic implications .
- Cell Viability Studies : In vitro experiments using human peripheral blood mononuclear cells (PBMCs) have shown that PMA can significantly affect cell viability and ATP levels, indicating its potential cytotoxic effects at higher concentrations .
- Comparative Analysis : A comparative analysis with other phosphonate compounds revealed that PMA's unique positioning of the phosphonomethyl group enhances its biological activity relative to similar compounds such as adefovir and tenofovir, which are known for their antiviral properties.
Applications
The applications of this compound span multiple fields:
- Biochemical Research : Due to its ability to inhibit nucleotidase enzymes, PMA serves as a valuable tool in studying purinergic signaling and nucleotide metabolism.
- Pharmaceutical Development : The compound's properties make it an attractive candidate for developing new antiviral drugs and adjunct therapies in cancer treatment.
Case Studies
Properties
CAS No. |
77032-40-7 |
---|---|
Molecular Formula |
C11H16N5O7P |
Molecular Weight |
361.25 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C11H16N5O7P/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(23-11)1-22-4-24(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
JHLKOPPLXVZFCK-IOSLPCCCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COCP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COCP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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